molecular formula C9H11ClN2O B2366302 2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride CAS No. 5537-50-8

2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride

Cat. No.: B2366302
CAS No.: 5537-50-8
M. Wt: 198.65
InChI Key: DYVCJSDQKNRJFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride is an organic compound with the molecular formula C9H11ClN2O It is a derivative of acetonitrile and contains an amino group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with malononitrile in the presence of ammonium acetate as a catalyst. The reaction is carried out in ethanol as a solvent. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reaction time.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitrile oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitrile oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-methoxyphenyl)ethanol
  • 2-Amino-2-(4-methoxyphenyl)propanoic acid
  • 2-Amino-2-(4-methoxyphenyl)acetamide

Uniqueness

2-Amino-2-(4-methoxyphenyl)acetonitrile hydrochloride is unique due to its combination of an amino group, a methoxyphenyl group, and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications.

Properties

IUPAC Name

2-amino-2-(4-methoxyphenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5,9H,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVCJSDQKNRJFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.